Cas no 2172202-00-3 (benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate)

Benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl and carboxylate functional groups. The compound’s structure enables selective modifications, making it useful in the preparation of sulfonamide derivatives and other pharmacologically relevant scaffolds. Its benzyl-protected indole core offers stability while allowing further derivatization under controlled conditions. The chlorosulfonyl group enhances reactivity toward nucleophiles, facilitating efficient coupling reactions. This compound is well-suited for applications in medicinal chemistry and materials science, where precise functionalization is critical. Proper handling is advised due to its sensitivity to moisture and potential reactivity.
benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate structure
2172202-00-3 structure
商品名:benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate
CAS番号:2172202-00-3
MF:C17H16ClNO4S
メガワット:365.83124256134
CID:6320655
PubChem ID:165958008

benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate
    • benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
    • EN300-1440504
    • 2172202-00-3
    • インチ: 1S/C17H16ClNO4S/c18-24(21,22)12-14-10-19(16-9-5-4-8-15(14)16)17(20)23-11-13-6-2-1-3-7-13/h1-9,14H,10-12H2
    • InChIKey: AWPXLRWXWRKRJG-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1C2C=CC=CC=2N(C(=O)OCC2C=CC=CC=2)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 365.0488569g/mol
  • どういたいしつりょう: 365.0488569g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 541
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 72.1Ų

benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1440504-1.0g
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
1g
$1887.0 2023-05-23
Enamine
EN300-1440504-5.0g
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
5g
$5470.0 2023-05-23
Enamine
EN300-1440504-0.1g
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
0.1g
$1660.0 2023-05-23
Enamine
EN300-1440504-1000mg
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
1000mg
$1887.0 2023-09-29
Enamine
EN300-1440504-100mg
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
100mg
$1660.0 2023-09-29
Enamine
EN300-1440504-10000mg
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
10000mg
$8110.0 2023-09-29
Enamine
EN300-1440504-0.05g
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
0.05g
$1584.0 2023-05-23
Enamine
EN300-1440504-0.25g
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
0.25g
$1735.0 2023-05-23
Enamine
EN300-1440504-500mg
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
500mg
$1811.0 2023-09-29
Enamine
EN300-1440504-5000mg
benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
2172202-00-3
5000mg
$5470.0 2023-09-29

benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate 関連文献

benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylateに関する追加情報

Professional Introduction to Benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate (CAS No. 2172202-00-3)

Benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate, with the CAS number 2172202-00-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, specifically featuring an indole core structure that is modified with various functional groups to enhance its biological activity. The presence of a chlorosulfonyl moiety and a benzyl ester group makes it a particularly intriguing molecule for further investigation and potential applications in drug discovery.

The< strong>benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate molecule exhibits a unique chemical profile that positions it as a valuable scaffold for developing novel therapeutic agents. The chlorosulfonyl group is known for its ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which can be exploited to create more complex molecular architectures. This feature makes the compound a versatile building block for synthetic chemists working on drug design.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Indole compounds are widely recognized for their roles in various physiological processes and have been extensively studied for their potential as pharmacological agents. The specific modification of the indole ring with a< strong>chlorosulfonylmethyl group in benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate introduces additional pharmacophoric elements that could modulate its interaction with biological targets.

One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of bioactive molecules. The< strong>benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate structure provides a rich platform for further functionalization, allowing chemists to explore modifications that could enhance its pharmacological properties. For instance, the benzyl ester group can be hydrolyzed to yield a carboxylic acid, which could then be coupled with other functional groups to create more complex molecules.

The< strong>chlorosulfonylmethyl group is particularly interesting because it can undergo reactions that introduce new functional groups into the molecule. This reactivity has been exploited in various synthetic strategies to develop novel compounds with enhanced biological activity. For example, the chlorosulfonyl group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonic acids, respectively. These reactions can be used to introduce polar functional groups that improve solubility and binding affinity.

Recent studies have highlighted the importance of indole derivatives in the development of drugs targeting neurological disorders. The indole core is found in several natural products and pharmaceuticals that exhibit potent effects on neurotransmitter systems. Benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate, with its modified indole structure, could potentially be explored as a lead compound for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases.

The< strong>benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate molecule also shows promise in the field of anti-inflammatory research. Indole derivatives have been shown to possess anti-inflammatory properties by modulating various signaling pathways involved in inflammation. The presence of the< strong>chlorosulfonylmethyl group may enhance these effects by allowing further modifications that improve interactions with inflammatory targets.

In addition to its potential therapeutic applications, benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate could be utilized in agrochemical research. The< strong>chlorosulfonylmethyl group is known to confer stability and reactivity that can be beneficial in designing compounds with pesticidal or herbicidal properties. By leveraging the versatility of this scaffold, researchers may develop novel agrochemicals that are more effective and environmentally friendly.

The synthesis of benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the indole core through cyclization reactions followed by functionalization with the< strong>chlorosulfonylmethyl group and esterification with benzyl alcohol. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional substituents into the molecule.

The chemical properties of benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate make it an attractive candidate for further structural elucidation using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound, which are essential for understanding its biological activity.

In conclusion, benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate (CAS No.< strong>2172202-00-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features, including the< strong>chlorosulfonylmethyl group and benzyl ester moiety, make it a valuable scaffold for developing novel bioactive molecules. Ongoing research into this compound holds promise for advancements in treating neurological disorders, inflammation-related conditions, and even agrochemical applications.

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